molecular formula C10H11NO2 B8506543 3-[(2-Hydroxyethoxy)methyl]benzonitrile CAS No. 620600-64-8

3-[(2-Hydroxyethoxy)methyl]benzonitrile

Cat. No.: B8506543
CAS No.: 620600-64-8
M. Wt: 177.20 g/mol
InChI Key: IILIXILNOBGRGF-UHFFFAOYSA-N
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Description

3-[(2-Hydroxyethoxy)methyl]benzonitrile is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.20 g/mol. The purity is usually 95%.
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Properties

CAS No.

620600-64-8

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

3-(2-hydroxyethoxymethyl)benzonitrile

InChI

InChI=1S/C10H11NO2/c11-7-9-2-1-3-10(6-9)8-13-5-4-12/h1-3,6,12H,4-5,8H2

InChI Key

IILIXILNOBGRGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C#N)COCCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The title compound was obtained following procedure described for Intermediate 75 but starting from 3-(bromomethyl)benzonitrile (1 g, 5.1 mmol) and ethylene glycol (10 mL) to give the title compound as a yellowish oil. 1H NMR (DMSO-d6, 300 MHz) δ 7.80 (bs, 1H), 7.76-7.74 (m, 2H), 7.69-7.67 (m, 1H), 7.59-7.53 (m, 1H), 4.68 (t, J=5.4 Hz, 1H), 4.55 (s, 2H), 3.58-3.53 (m, 2H), 3.50-3.46 (m, 2H). HPLC (Method A) Rt 2.31 min (Purity: 83.5%).
Name
Intermediate 75
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of ethylene glycol (7.5 g) in DMF (50 ml) under nitrogen at 0° C. was treated portionwise with sodium hydride (1.35 g) and stirred for 0.5 h. 3-Cyanobenzylbromide (4.74 g) was then added and the solution was allowed to warm to room temperature and stirred for 4 h. The solution was then concentrated in vacuo to remove the DMF. The residue was taken up in EtOAc, washed with phosphate buffer (pH=6.5) and water, dried (MgSO4) and concentrated in vacuo. The residue was then purified by chromatography (Biotage, 2×90 g) eluting with 40-60° C. petroleum ether-EtOAc (1:1) to give the title compound (2.62 g). LCMS RT=2.07 min.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
1.35 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.74 g
Type
reactant
Reaction Step Two

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